molecular formula C18H20N2O2S2 B2372281 N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-71-3

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2372281
CAS No.: 868965-71-3
M. Wt: 360.49
InChI Key: ZSJGVPNLMLGDGP-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a fused cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a propanamido-phenylthio moiety at position 2. The dihydrocyclopenta[b]thiophene scaffold confers rigidity and planar geometry, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-19-17(22)16-13-8-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJGVPNLMLGDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has significant applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives of the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold. Key comparisons are summarized below:

Substituent Variations and Functional Group Impact
Compound Name Substituents Key Features Potential Applications
Target Compound N-methyl carboxamide at C3; 3-(phenylthio)propanamido at C2 Enhanced hydrophobicity due to phenylthio group; potential for hydrogen bonding via carboxamide CNS disorders (hypothesized)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide () Cyano group at C3; thiazole-carboxamide at C2 Electron-withdrawing cyano group may increase metabolic stability; thiazole ring introduces heteroaromaticity Anticancer or antimicrobial (speculative)
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () Ethyl ester at C3; phenylthioureido at C2 Ester group improves solubility; thioureido moiety may facilitate metal coordination Material science or catalysis

Structural Insights :

  • The target compound ’s phenylthio-propanamido chain likely enhances lipophilicity compared to the thioureido group in , which may reduce aqueous solubility but improve membrane permeability .

Biological Activity

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a broader class of thiophene derivatives, which are noted for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2OS2C_{18}H_{18}N_{2}OS_{2}. Its structure includes a cyclopentathiophene core, which is essential for its biological activity. The compound's unique features contribute to its interactions with biological targets.

Target Interactions

Research indicates that compounds with similar structures often target key proteins involved in cell signaling and apoptosis. Specifically, it is hypothesized that this compound may interact with the Actin-related protein 2/3 complex, influencing actin dynamics and cellular processes regulated by the cytoskeleton.

Biochemical Pathways

The compound is believed to affect several biochemical pathways:

  • Actin Dynamics : By targeting the actin cytoskeleton, it may alter cellular morphology and motility.
  • Mitochondrial Function : Related thiophene derivatives have shown potential in inhibiting mitochondrial complex I, which could lead to increased apoptosis in cancer cells .

Antitumor Activity

Studies on structurally related compounds have demonstrated significant antitumor properties. For instance, compounds with a similar thiophene core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to cytotoxic effects on various tumor cell lines (IC50 < 10 μM) . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Studies

  • Study on Apoptosis Induction :
    • A study investigated a series of thiophene derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in HL-60 cells through mitochondrial pathways, suggesting a promising avenue for cancer treatment .
  • Cellular Effects :
    • Another research focused on the impact of thiophene carboxamide derivatives on cellular functions. It was found that these compounds could influence cell signaling pathways and gene expression, potentially leading to altered cellular metabolism.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound AAntitumor<10Apoptosis induction via Bcl-2 inhibition
Compound BAnti-inflammatory20Inhibition of pro-inflammatory cytokines
N-methyl derivativeTBDTBDTBD

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